4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one
CAS No.: 1357979-12-4
Cat. No.: VC11881413
Molecular Formula: C23H16N4O2
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1357979-12-4 |
|---|---|
| Molecular Formula | C23H16N4O2 |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]phthalazin-1-one |
| Standard InChI | InChI=1S/C23H16N4O2/c28-23-19-14-8-7-13-18(19)21(16-9-3-1-4-10-16)25-27(23)15-20-24-22(26-29-20)17-11-5-2-6-12-17/h1-14H,15H2 |
| Standard InChI Key | MTZKBRSGMXFWCU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5 |
Introduction
Synthesis of Related Compounds
The synthesis of compounds containing oxadiazole and phthalazinone rings typically involves multi-step reactions. For example, oxadiazoles can be synthesized through condensation reactions involving hydrazides and carboxylic acid derivatives. Phthalazinones can be prepared through the condensation of phthalic anhydrides with amines.
Synthesis Steps for Similar Compounds:
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Preparation of Oxadiazole Moiety: This involves the reaction of a hydrazide with a carboxylic acid derivative.
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Formation of Phthalazinone Core: Typically achieved by condensing phthalic anhydride with an appropriate amine.
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Coupling Reactions: The oxadiazole and phthalazinone components are linked through a suitable coupling reaction.
Potential Applications
Compounds with oxadiazole and phthalazinone rings have been explored for various biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of phenyl groups can enhance these activities by facilitating interactions with biological targets.
| Potential Application | Rationale |
|---|---|
| Antimicrobial Agents | Oxadiazoles have shown efficacy against various microbes. |
| Anticancer Agents | Phthalazinones and oxadiazoles have been studied for their anticancer potential. |
| Antiviral Agents | The stability and versatility of oxadiazoles make them candidates for antiviral drug design. |
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